2-[(Non-2-yn-1-yl)oxy]oxane
Description
2-[(Non-2-yn-1-yl)oxy]oxane is an ether derivative comprising an oxane (tetrahydropyran) ring substituted at the 2-position with a non-2-yn-1-yloxy group. This compound features a linear alkyne chain (non-2-yn-1-yl) attached via an oxygen atom to the oxane scaffold. The absence of polar functional groups in this compound suggests moderate lipophilicity, a characteristic common to alkyl ethers.
Properties
CAS No. |
83583-29-3 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-non-2-ynoxyoxane |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-9-12-15-14-11-8-10-13-16-14/h14H,2-6,8,10-13H2,1H3 |
InChI Key |
NFOTUUCOOPIRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCOC1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The hydroxyl-rich metabolite 6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol exhibits high polarity (logP = 1.063), making it water-soluble and biologically active in metabolic pathways . In contrast, this compound’s lack of polar groups renders it more lipophilic, favoring membrane permeability. The iodinated analog 2-[(9-Iodo-2-nonyn-1-yl)oxy]oxane introduces a heavy halogen, enhancing its utility in Suzuki-Miyaura or Sonogashira reactions .
Biological Activity: The lignan glycoside (6R,7S,8S)-7α-[(β-glucopyranosyl)oxy]lyoniresinol demonstrates potent antioxidant properties (IC₅₀ = 8.11–21.61 mg/L against free radicals), attributed to its hydroxyl and glycosidic moieties . This compound, lacking such groups, is unlikely to exhibit comparable bioactivity.
Synthetic Utility: While this compound serves as a precursor for alkyl ether derivatives, its iodinated counterpart is more reactive in metal-catalyzed transformations .
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